Dihydro-2,5-dimethylfuran-3(2H)-one

Description

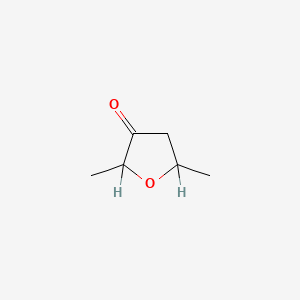

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyloxolan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-3-6(7)5(2)8-4/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZYIUKTJFPTKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955370 | |

| Record name | 2,5-Dimethyloxolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64026-45-5, 33794-61-5, 33909-95-4 | |

| Record name | 2,5-Dimethyltetrahydrofuran-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64026-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (cis)-Dihydro-2,5-dimethylfuran-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033794615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Dimethyl-2,5-dihydrofuran-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033909954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-2,5-dimethylfuran-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064026455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyloxolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cis)-dihydro-2,5-dimethylfuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-dimethyl-2,5-dihydrofuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydro-2,5-dimethylfuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Formation Mechanisms of Dihydro 2,5 Dimethylfuran 3 2h One

Chemical Synthesis Methodologies for the Dihydrofuran-3(2H)-one Ring System

The construction of the dihydrofuran-3(2H)-one scaffold, the core structure of the title compound, can be achieved through several modern synthetic strategies. These methods provide efficient access to this important chemical motif, which is a substructure in many natural products.

Acid-Catalyzed Formal 5-Endo-Trig Cyclization of α'-Hydroxy α-Enones

One effective method for synthesizing the dihydrofuran-3(2H)-one ring is through the acid-catalyzed cyclization of α'-hydroxy α-enones. This reaction proceeds via a formal 5-endo-trig cyclization pathway, which, despite being typically disfavored by Baldwin's rules, occurs in excellent yields under specific conditions.

The process involves treating a readily available α'-hydroxyenone with a catalytic amount of a strong acid, such as sulfuric acid, in refluxing toluene. nih.gov The acid protonates the hydroxyl group, facilitating a nucleophilic attack by the oxygen onto the enone system, leading to the formation of the five-membered ring. This intramolecular reaction is a powerful tool for constructing the furanone core.

Palladium-Catalyzed Oxidative Cyclization of α-Allenols

A more recent and highly efficient approach involves the palladium-catalyzed oxidative cyclization of α-allenols. epa.govresearchgate.net This method provides access to a wide variety of multisubstituted 3(2H)-furanones from easily accessible α-allenol starting materials. researchgate.netnist.gov

The reaction is carried out in the presence of a palladium catalyst and an oxidant, such as tert-butyl nitrite (B80452) (TBN). epa.govresearchgate.net The palladium catalyst activates the allene, enabling an intramolecular oxidative cyclization to form the desired 3(2H)-furanone ring system. epa.gov This methodology is noted for its ability to create complex furanone structures that are common motifs in biologically important natural products and pharmaceuticals. researchgate.netnist.gov

| Methodology | Key Reagents | Starting Material | Reaction Type |

|---|---|---|---|

| Acid-Catalyzed Cyclization | Strong acid (e.g., H₂SO₄), Toluene | α'-Hydroxy α-enone | Formal 5-Endo-Trig Cyclization |

| Palladium-Catalyzed Oxidative Cyclization | Palladium catalyst, TBN (tert-butyl nitrite) | α-Allenol | Intramolecular Oxidative Cyclization |

Dihydro-2,5-dimethylfuran-3(2H)-one as a Precursor or Intermediate in Organic Synthesis

Beyond the synthesis of its core ring structure, this compound is a valuable starting material for producing more complex and functionalized molecules.

Role in the Preparation of Substituted Furanone Derivatives

This compound serves as a key building block for creating a range of substituted furanone derivatives. A notable example is its use in an aldol (B89426) condensation reaction. acs.org By reacting this compound with an aldehyde, such as acetaldehyde (B116499), under basic conditions (e.g., potassium hydroxide (B78521) in methanol), a new carbon-carbon bond is formed at the 4-position of the furanone ring. acs.org This process yields an intermediate aldol compound which can be further modified, demonstrating the utility of the title compound in elaborating the furanone scaffold. acs.org

Utilization in Flavor Compound Synthesis

A significant application of this compound is in the synthesis of high-value flavor compounds. medchemexpress.com It is a direct precursor to 4-hydroxy-2,5-dimethyl-3(2H)-furanone, a compound widely known by the trade name Furaneol®. acs.orgnih.gov Furaneol is a crucial flavor component found in fruits like strawberries and pineapples and possesses a characteristic sweet, caramel-like aroma. nih.govwikipedia.org

The synthesis route involves the aldol condensation of this compound with an appropriate aldehyde, followed by dehydration and subsequent chemical transformations to introduce the hydroxyl group at the 4-position. acs.org This multi-step process highlights the strategic importance of this compound as a starting material for producing commercially significant flavor ingredients. acs.orgnih.gov

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound, Acetaldehyde | Potassium hydroxide, Methanol (B129727), 0-10 °C | Aldol Condensation Product |

| 2 | Aldol Condensation Product | Dehydration | Exocyclic Alkene Intermediate |

| 3 | Exocyclic Alkene Intermediate | Ozonolysis followed by reduction (e.g., NaHSO₃) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) |

Formation as a Product in Gas-Phase Chemical Reactions

The formation of furanone structures can occur during the gas-phase pyrolysis of carbohydrates. Studies involving the pyrolysis of D-glucose have identified various furan (B31954) derivatives as products. epa.govresearchgate.net Research using isotopically labeled glucose has shown that compounds such as 3(2H)-furanone are formed through complex reaction pathways involving dehydration, cyclization, and fragmentation of the sugar molecule at high temperatures. epa.gov While the formation of the parent 3(2H)-furanone ring in the gas phase from carbohydrate pyrolysis is documented, specific studies detailing the direct formation of this compound under these conditions are not extensively reported in the reviewed literature. The formation of its substituted analogs, however, suggests that related pathways could potentially yield the title compound from appropriate precursors in high-temperature gas-phase environments.

Primary Product from the Oxidation of 2,5-Dimethylfuran (B142691) by Atomic Oxygen O(3P)

The formation of this compound has been identified in studies of the gas-phase oxidation of 2,5-dimethylfuran (2,5-DMF) by ground-state atomic oxygen, O(³P). nih.govresearchgate.netosti.gov This reaction is of interest in combustion and atmospheric chemistry. rsc.org

Research Findings

Joint experimental and computational studies have been conducted to understand the reaction between O(³P) and 2,5-dimethylfuran. nih.govresearchgate.net In experiments carried out using vacuum-ultraviolet synchrotron radiation coupled with multiplexed photoionization mass spectrometry at a temperature of 550 K and a pressure of 8 Torr, this compound was identified as one of the main primary products. nih.govresearchgate.netosti.govrsc.org

The identification of the products was achieved by analyzing their photoionization (PI) spectra. rsc.org For the mass-to-charge ratio (m/z) of 112, the experimental PI spectrum was matched by the sum of the simulated PI spectra for 1,2-diacetyl ethylene (B1197577) and 2,5-dimethylfuran-3(2H)-one. rsc.org The calculated adiabatic ionization energy for 2,5-dimethylfuran-3(2H)-one was determined to be 9.01 ± 0.05 eV. rsc.org

Reaction Pathways

Theoretical calculations suggest two primary reaction pathways for the oxidation of 2,5-dimethylfuran by O(³P): O(³P) addition and hydrogen abstraction. usfca.edu The O(³P) addition pathway is considered more favorable. usfca.edu This pathway leads to the formation of two triplet diradicals, which then undergo intersystem crossing to form a singlet epoxide intermediate. usfca.edu This intermediate is a precursor to the formation of this compound.

Identified Products

In addition to this compound, several other primary products were identified in the reaction of O(³P) with 2,5-dimethylfuran at 550 K and 700 K. nih.govresearchgate.netusfca.edu The branching ratios of these products were calculated relative to 3-penten-2-one. usfca.edu

Table 1: Products Identified from the Oxidation of 2,5-Dimethylfuran by O(³P)

| m/z | Compound Name |

|---|---|

| 40 | Propyne |

| 42 | Ethenone |

| 44 | Acetaldehyde |

| 58 | 2-Propen-1-ol |

| 70 | 3-Buten-2-one |

| 70 | (E)-2-Butenal |

| 84 | 3-Methyl-2-butenal |

| 84 | 3-Penten-2-one |

| 112 | (Z)-3-Hexene-2,5-dione |

| 112 | 5-Hydroxyhexa-3,4-dien-2-one |

| 112 | 2,5-Dimethylfuran-3(2H)-one |

| 112 | 1,2-Diacetyl ethylene |

| Not specified | Methylglyoxal |

| Not specified | Dimethylglyoxal |

Source: nih.govresearchgate.netusfca.edu

Chemical Reactivity and Derivatization Studies of Dihydro 2,5 Dimethylfuran 3 2h One

Investigations into the Reactivity of Substituted Dihydrofuranone Analogs

Research into the reactivity of substituted dihydrofuranone analogs has revealed pathways for the synthesis of various derivatives. A notable example is the study of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, which serves as a key substrate for understanding the chemical transformations possible for this class of compounds.

The conversion of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one to its corresponding acetate (B1210297) and methoxy-acetal derivatives demonstrates the reactivity of the hydroxyl group at the C-2 position. These transformations provide stable derivatives that can be useful for further synthetic applications or for the characterization of the parent compound.

The acetate derivative of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one can be synthesized through a reaction with acetyl chloride. mdpi.com A study detailed that heating a mixture of the furanone and acetyl chloride under reflux for three hours, followed by concentration to dryness, yielded the desired acetate. mdpi.com It was noted, however, that the resulting acetate is susceptible to hydrolysis during work-up, which can lead to a mixture containing the starting furanone. mdpi.com

Table 1: Synthesis of 4-Acetyl-2,5-dimethyl-3-oxo-2,3-dihydrofuran-2-yl Acetate

| Reactant | Reagent | Conditions | Duration | Product | Yield |

| 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one | Acetyl chloride | Reflux | 3 hours | 4-Acetyl-2,5-dimethyl-3-oxo-2,3-dihydrofuran-2-yl Acetate | 70% (89% based on ¹H-NMR) mdpi.com |

The methoxy-acetal derivative is formed by reacting 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one with methanol (B129727) in the presence of an acid catalyst. Specifically, the furanone and p-toluenesulfonic acid were heated under reflux in methanol for 8.5 hours. mdpi.com Following the reaction, the mixture was neutralized with an aqueous sodium bicarbonate solution and extracted with chloroform. After drying and concentration, the methoxy-acetal was obtained in a quantitative yield. mdpi.com

Table 2: Synthesis of 4-Acetyl-2-methoxy-2,5-dimethylfuran-3(2H)-one

| Reactant | Reagents | Solvent | Conditions | Duration | Product | Yield |

| 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one | p-Toluenesulfonic acid | Methanol | Reflux | 8.5 hours | 4-Acetyl-2-methoxy-2,5-dimethylfuran-3(2H)-one | Quantitative mdpi.com |

Analytical and Spectroscopic Characterization of Dihydro 2,5 Dimethylfuran 3 2h One

Identification through Photoionization Spectroscopy

Currently, there is a lack of specific photoionization spectroscopy data in the public domain for Dihydro-2,5-dimethylfuran-3(2H)-one. This advanced technique, which utilizes high-energy photons to ionize molecules, can provide detailed information about molecular electronic structure and vibrational states of the resulting cation. While not available for the title compound, related furanone derivatives have been studied using mass spectrometry techniques that involve ionization, providing insights into their fragmentation patterns. For instance, the mass spectrum of the related compound 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furan-3-one has been documented in the NIST WebBook. nist.gov

Structural Characterization Techniques Applied to Dihydrofuranone Derivatives

Given the limited direct data on this compound, the structural characterization often relies on data from analogous compounds and a combination of powerful spectroscopic methods.

NMR and IR spectroscopy are indispensable tools for the structural elucidation of organic molecules, including this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule. For the related compound, 2,5-Dimethyl-3(2H)-furanone, ¹H NMR spectral data is available. chemicalbook.com The expected ¹H NMR spectrum of this compound would show characteristic signals for the methyl groups and the protons on the furanone ring, with their chemical shifts and coupling patterns being indicative of their relative positions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of a dihydrofuranone derivative typically shows a strong absorption band corresponding to the carbonyl (C=O) group. For instance, in the substituted analog 2,4-dihydroxy-2,5-dimethyl-3(2H) furanone, a characteristic carbonyl absorption is observed at 1645 cm⁻¹. iomcworld.com The IR spectrum of another related compound, 5-methyldihydro-2(3H)-furanone, is also available for comparison. nist.gov PubChem also indicates the availability of vapor phase IR spectra for 2,5-Dimethyl-3(2H)-furanone. nih.gov

The following table summarizes key spectroscopic data for related furanone compounds:

| Compound Name | Spectroscopic Technique | Key Observations | Reference |

| 2,4-dihydroxy-2,5-dimethyl-3(2H) furanone | IR Spectroscopy | Carbonyl (C=O) stretch at 1645 cm⁻¹, Hydroxyl (O-H) band at 3450 cm⁻¹, C-H bending at 2990 cm⁻¹ | iomcworld.com |

| 2,4-dihydroxy-2,5-dimethyl-3(2H) furanone | GC-MS | Molecular Ion Peak (m/z): 144 | researchgate.net |

| 2,5-Dimethyl-3(2H)-furanone | ¹H NMR | Spectral data available | chemicalbook.com |

| 2,5-Dimethyl-3(2H)-furanone | IR Spectroscopy | Vapor phase IR data available | nih.gov |

| 5-methyldihydro-2(3H)-furanone | IR Spectroscopy | IR spectrum available | nist.gov |

This collection of spectroscopic information on closely related analogs provides a strong basis for the characterization and confirmation of the structure of this compound.

Future Research Directions for Dihydro 2,5 Dimethylfuran 3 2h One

Exploration of Novel and Efficient Synthetic Routes

The development of new and improved methods for the synthesis of Dihydro-2,5-dimethylfuran-3(2H)-one is a crucial area for future research. While general methods for the synthesis of dihydrofuran-3(2H)-ones exist, the pursuit of more efficient, stereoselective, and environmentally benign routes is of significant interest.

Future research should focus on:

Catalytic Approaches: Investigating novel catalytic systems to improve yield and reduce reaction times. This could include the use of transition metal catalysts or organocatalysts for key bond-forming reactions. For instance, palladium-catalyzed oxidative cyclization of α-allenols has been shown to be effective for creating multisubstituted 3(2H)-furanones and could be adapted for the synthesis of the dihydro- derivative. researchgate.net

Stereoselective Synthesis: Developing synthetic strategies that allow for the selective formation of specific stereoisomers of this compound. This is particularly important as the stereochemistry of furanones can significantly influence their biological activity and sensory properties.

Green Chemistry Approaches: Exploring the use of renewable starting materials and environmentally friendly reaction conditions. This could involve biocatalytic methods or the use of greener solvents and reagents.

| Synthetic Approach | Description | Potential Advantages | Reference |

| Acid-Catalyzed Cyclization | Treatment of α'-hydroxyenones with a catalytic amount of strong acid in refluxing toluene. | Good yields, formal 5-endo-trig cyclization. | researchgate.net |

| Aldol (B89426) Condensation Route | Aldol condensation of aldehydes with the enolate of a silylated ketone followed by oxidation and cyclization. | General and versatile for a variety of 3(2H)-furanones. | researchgate.net |

| Grignard-type Reaction | Reaction of methylmagnesium chloride with a dioxolane derivative. | Provides a key intermediate for furanone synthesis. | researchgate.net |

In-Depth Mechanistic Studies of Formation and Transformation Pathways

Understanding the mechanisms by which this compound is formed and transformed is fundamental to controlling its presence in various systems, from food products to chemical reactions.

Future research in this area should include:

Maillard Reaction Pathways: While the formation of the related 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in the Maillard reaction is well-documented, the specific pathways leading to the dihydro- form require further elucidation. researchgate.netmdpi.comresearchgate.net Isotopic labeling studies could be employed to trace the incorporation of precursors, such as sugars and amino acids, into the this compound molecule. researchwithrutgers.com It has been shown that HDMF can be formed from D-fructose-1,6-diphosphate, and investigating analogous pathways for the dihydro- derivative would be a valuable pursuit. nih.govnih.gov

Biosynthetic Routes: Investigating the enzymatic pathways involved in the formation of this compound in natural systems, such as fruits and microorganisms. researchgate.net This could lead to the discovery of novel enzymes and the development of biotechnological production methods. mdpi.comnih.gov

Transformation and Degradation Studies: Characterizing the chemical and photochemical stability of this compound under various conditions. This includes studying its oxidation, reduction, and rearrangement reactions. For example, the oxidation of 2,5-dimethylfuran (B142691) by ozone has been studied as a model for atmospheric chemistry, and similar investigations into the dihydro- analogue could provide insights into its environmental fate. rsc.org A patented process describes the transformation of this compound into 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone, which can then be converted to HDMF through ozonolysis and subsequent reactions. google.com A deeper mechanistic understanding of these transformations is needed.

| Formation/Transformation Pathway | Key Precursors/Reactants | Significance | Reference |

| Maillard Reaction | Reducing sugars, amino acids | Formation in thermally processed foods. | researchgate.netresearchgate.net |

| Biosynthesis in Plants | Carbohydrates (e.g., D-fructose-1,6-diphosphate) | Natural occurrence in fruits. | mdpi.comnih.gov |

| Chemical Transformation | Acetaldehyde (B116499), potassium hydroxide (B78521) | Synthesis of derivatives like 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone. | google.com |

| Atmospheric Oxidation | Ozone, other atmospheric oxidants | Potential environmental degradation pathways. | rsc.org |

Advanced Analytical Method Development for Trace-Level Detection and Quantification

The accurate and sensitive detection of this compound, particularly at trace levels in complex matrices like food and environmental samples, is essential for quality control and mechanistic studies. Future research should focus on developing and validating advanced analytical techniques.

Key areas for development include:

High-Sensitivity Chromatographic Methods: Improving existing gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) methods to achieve lower limits of detection and quantification. nih.gov The use of tandem mass spectrometry (MS/MS) can enhance selectivity and sensitivity. researchgate.net

Novel Sample Preparation Techniques: Exploring advanced sample preparation techniques such as solid-phase microextraction (SPME), particularly with advanced fiber materials like CAR/PDMS-Arrow, to efficiently extract and concentrate this compound from complex samples. researchgate.net

Derivatization Strategies: Developing new derivatization reagents and methods to improve the chromatographic behavior and detection sensitivity of this compound. This is particularly relevant for GC analysis where the polarity of the native compound can be problematic. nih.gov

Spectroscopic and Sensor-Based Methods: Investigating the potential of spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, for structural elucidation and quantification. Furthermore, the development of novel sensors, potentially based on fluorescence or electrochemical principles, could offer rapid and on-site detection capabilities. mdpi.com

| Analytical Technique | Key Features | Reported Application for Furanones | Reference |

| HS-SPME-GC-MS/MS | High sensitivity and selectivity for volatile and semi-volatile compounds. | Determination of furan (B31954) and its derivatives in commercial foods. | researchgate.net |

| SPE-HPLC-DAD | Reliable for separation and quantitation of multiple furan derivatives. | Analysis of furan derivatives in apple cider and wine. | nih.gov |

| Derivatization-SPME-GC/MS | Improves stability and volatility for GC analysis of polar furanones. | Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples. | nih.gov |

| Fluorescence Techniques | Specific detection of primary amines using furanone reagents, potential for sensor development. | Cytochemical staining and biochemical detection. | mdpi.com |

Q & A

Q. How do computational and experimental data align for furanone reactivity in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.